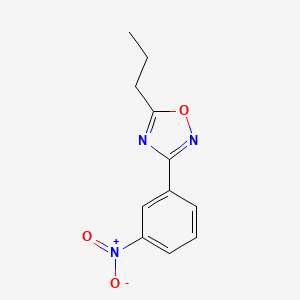

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-4-10-12-11(13-17-10)8-5-3-6-9(7-8)14(15)16/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZRQYMFZIGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674502 | |

| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-02-6 | |

| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a valuable scaffold in the design of novel therapeutic agents.[1] The stability of the ring system and its capacity for diverse substitutions at the 3- and 5-positions allow for the fine-tuning of physicochemical and pharmacological properties.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][3] This guide provides a detailed examination of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a specific derivative with potential for further investigation in drug discovery programs.

Physicochemical Properties of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C₁₁H₁₁N₃O₃ | Derived from the chemical structure. |

| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | Moderately high | The presence of the aromatic nitrophenyl group and the crystalline nature of similar small molecules suggest a melting point likely above 100°C. Substitution on the oxadiazole ring generally influences melting and boiling points.[4] |

| Boiling Point (°C) | High | Expected to be high due to the molecular weight and polar functional groups, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) | The propyl group provides some lipophilicity, but the polar nitro group and the oxadiazole ring will limit aqueous solubility. The overall character is expected to be lipophilic. The solubility of oxadiazoles in water is determined by the nature of the substituents on the heterocyclic ring.[4] |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This predicted range suggests a good balance between lipophilicity and hydrophilicity, which is often desirable for oral drug candidates. The nitrophenyl group increases lipophilicity, while the oxadiazole and nitro functionalities add some polarity. |

| pKa | Weakly basic | The nitrogen atoms in the 1,2,4-oxadiazole ring are weakly basic. The electron-withdrawing effect of the 3-nitrophenyl group would further decrease the basicity of the ring nitrogens. |

Synthetic Pathway and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the chemical literature. A common and efficient method involves the reaction of an amidoxime with a carboxylic acid or its derivative.[3]

Proposed Synthetic Route

The synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole can be achieved via a two-step process starting from 3-nitrobenzonitrile.

Sources

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins structure-activity relationship (SAR) studies, informs the design of new therapeutic agents, and provides critical insights into the physicochemical properties of a compound. This guide provides an in-depth, technical walkthrough of the crystal structure analysis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a representative member of the medicinally significant 1,2,4-oxadiazole class of heterocyclic compounds.

While a specific crystal structure for this exact molecule is not publicly available as of this writing, this guide will delineate the comprehensive workflow, from synthesis to structural elucidation and interpretation, that a crystallographer would undertake. This self-validating methodology, grounded in established protocols and scientific reasoning, serves as an authoritative framework for the analysis of novel 1,2,4-oxadiazole derivatives.

The Rationale: Why 1,2,4-Oxadiazoles Warrant Structural Scrutiny

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4][5][6][7] Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties.[2][8] The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, enhancing metabolic stability and tuning pharmacokinetic profiles.[2]

The subject of this guide, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, incorporates several key features of interest:

-

The 1,2,4-Oxadiazole Core: A five-membered aromatic ring containing one oxygen and two nitrogen atoms, which can participate in various non-covalent interactions.

-

The 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing substituent that can significantly influence the electronic properties of the molecule and participate in hydrogen bonding and other intermolecular interactions.

-

The 5-Propyl Group: An aliphatic chain that can impact solubility, lipophilicity, and crystal packing.

A detailed crystal structure analysis of this molecule would reveal crucial information on its conformation, planarity, and the nature of its intermolecular interactions, all of which are critical for understanding its behavior in a biological system.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[9] The proposed synthesis for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole would proceed as follows:

Step 1: Synthesis of 3-Nitrobenzamidoxime 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium carbonate.[9]

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring The resulting 3-nitrobenzamidoxime is then reacted with butyryl chloride (the acyl chloride of butyric acid, which corresponds to the propyl group) in a suitable solvent like pyridine or N,N-dimethylformamide (DMF). The intermediate O-acyl amidoxime then undergoes thermal or base-catalyzed cyclization to yield the final product, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole.

The purity of the synthesized compound must be rigorously confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis before proceeding to crystallization.

The Art of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The ideal crystal for single-crystal X-ray diffraction is a well-formed, single block with dimensions between 0.1 and 0.3 mm, free of cracks and defects.

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.

-

Data Collection: The diffractometer, equipped with a radiation source (commonly Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded. A complete dataset consists of thousands of reflections, each with a measured intensity and position.

-

Data Reduction: The raw diffraction images are processed using specialized software. This involves integrating the intensities of the reflections, correcting for experimental factors such as absorption and background scattering, and determining the unit cell parameters and space group of the crystal.

Structure Solution and Refinement: From Diffraction Data to Molecular Model

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution

The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases. For small molecules like the one , direct methods are typically successful. These methods use statistical relationships between the reflection intensities to derive the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of least-squares minimization that adjusts the atomic coordinates, displacement parameters (which model thermal vibrations), and other parameters to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for a good quality structure).

The workflow for structure solution and refinement is illustrated in the following diagram:

Caption: Workflow for Crystal Structure Solution and Refinement.

Interpretation of the Crystal Structure: Unveiling Molecular Insights

The final, refined crystal structure provides a wealth of information. The analysis would focus on several key aspects:

Molecular Conformation and Geometry

The bond lengths, bond angles, and torsion angles within the 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole molecule would be precisely determined. Of particular interest would be the dihedral angle between the phenyl ring and the oxadiazole ring, which indicates the degree of planarity of the molecule. In a related structure, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dihedral angles between the phenyl rings and the oxadiazole ring are small (5.4° and 4.0°), indicating a relatively planar conformation.[10]

Intermolecular Interactions and Crystal Packing

A thorough analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules. Key interactions to look for include:

-

Hydrogen Bonds: Although the molecule is not a strong hydrogen bond donor, weak C-H···N and C-H···O hydrogen bonds are likely to be present. In a similar structure, molecules are linked into chains by C—H⋯N hydrogen bonds.[10]

-

π-π Stacking: The aromatic phenyl and oxadiazole rings can engage in π-π stacking interactions, which are important for the stability of the crystal structure.

-

Other Weak Interactions: van der Waals forces and dipole-dipole interactions involving the nitro group and the oxadiazole ring will also play a significant role in the overall crystal packing.

Tabulated Crystallographic Data

A comprehensive crystallographic study would present the key data in a standardized tabular format, similar to the following hypothetical table for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole:

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃O₃ |

| Formula Weight | 233.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

| Absorption Coefficient (mm⁻¹) | Hypothetical Value |

| F(000) | Hypothetical Value |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | Hypothetical Value |

| Independent reflections | Hypothetical Value [R(int) = Value] |

| Final R indices [I > 2σ(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Goodness-of-fit on F² | Hypothetical Value |

Conclusion and Future Directions

The crystal structure analysis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, following the rigorous methodology outlined in this guide, would provide invaluable, high-resolution data. This information is critical for understanding the fundamental physicochemical properties of this and related compounds. For drug development professionals, these structural insights can guide the rational design of new 1,2,4-oxadiazole derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The detailed knowledge of intermolecular interactions can also inform formulation studies and the development of novel crystalline forms with desired properties. This guide serves as a foundational resource for researchers embarking on the structural characterization of novel heterocyclic compounds, ensuring a scientifically sound and comprehensive approach.

References

-

Fun, H.-K., et al. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1196. Available at: [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2014). ResearchGate. Available at: [Link]

-

Bielawska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2436. Available at: [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). The Scientific World Journal. Available at: [Link]

-

Mohanaroopan, S., & Subashini, R. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3949-3971. Available at: [Link]

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). (2024). ResearchGate. Available at: [Link]

-

3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. (2020). CrystEngComm, 22(1), 114-121. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). Molecules. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). ResearchGate. Available at: [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). PubMed. Available at: [Link]

-

IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. (1965). Journal of Medicinal Chemistry. Available at: [Link]

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. (2017). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. (2024). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. oaji.net [oaji.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Introduction: Rationale for Screening a Novel 1,2,4-Oxadiazole Derivative

The 1,2,4-oxadiazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structure is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of oxadiazoles have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3][4] This wide-ranging bioactivity makes the oxadiazole core a privileged structure for drug discovery.

The subject of this guide, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, combines this active scaffold with specific substituents that merit investigation. The nitrophenyl group can be a key pharmacophore in various drug classes, while the propyl group modulates lipophilicity, which can significantly impact cell permeability and target engagement.

This document provides a comprehensive, multi-tiered strategy for the initial biological evaluation of this compound. The proposed workflow is designed to efficiently identify potential therapeutic activities while simultaneously flagging non-specific toxicity early in the discovery process. We will proceed from broad-spectrum cytotoxicity and antimicrobial assays to more targeted, hypothesis-driven screens based on the known activities of the parent scaffold.

Part 1: Foundational Characterization & Purity Assessment

Before commencing any biological screening, it is imperative to establish the identity, purity, and solubility of the test compound. This foundational step ensures the reliability and reproducibility of all subsequent data.

-

Identity Confirmation: Verify the chemical structure using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC), aiming for a purity level of >95%.

-

Solubility Determination: Assess the solubility in relevant solvents, primarily Dimethyl Sulfoxide (DMSO) for stock solutions and aqueous buffers (e.g., PBS, cell culture media) for working dilutions. The final concentration of DMSO in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

Part 2: Tier 1 Screening - A Broad-Spectrum Initial Assessment

The initial screening tier is designed to provide a high-level overview of the compound's biological effects, focusing on general toxicity and broad antimicrobial potential.

In Vitro Cytotoxicity Assessment: The MTT Assay

A crucial first step in evaluating any new chemical entity is to determine its potential for inducing cell death. A compound that is broadly cytotoxic to mammalian cells is generally a poor candidate for therapeutic development (with the exception of oncology). The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

-

Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.[7]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

| Cell Line | Compound | IC₅₀ (µM) | Interpretation |

| HEK293 | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | > 100 | Low general cytotoxicity, good initial sign. |

| MCF-7 | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 75.4 | Moderate, non-specific anticancer activity. |

| Control | Doxorubicin | 0.8 | Validates assay sensitivity. |

Antimicrobial Activity Screening

Given that heterocyclic compounds are a rich source of antimicrobial agents, screening for antibacterial and antifungal activity is a logical and high-yield starting point.[9][10] A two-step process is recommended: a primary qualitative screen followed by a quantitative determination of minimum inhibitory concentration (MIC).

1. Primary Screen: Disk Diffusion Assay This method provides a rapid qualitative assessment of antimicrobial activity.[10]

-

Inoculum Preparation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of test microorganisms. Representative panels should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

-

Plate Inoculation: Evenly swab the microbial suspension onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).

-

Disk Application: Impregnate sterile paper disks with a set concentration of the test compound (e.g., 100 µ g/disk ). Place the disks onto the agar surface.

-

Controls: Use a disk with the solvent (DMSO) as a negative control and disks with known antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) as positive controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 30°C for 48h for yeast).

-

Observation: Measure the diameter (in mm) of the zone of inhibition around each disk where microbial growth is prevented.

2. Secondary Screen: Broth Microdilution for MIC Determination For compounds showing activity in the primary screen, this quantitative assay determines the lowest concentration that inhibits visible microbial growth.[10]

-

Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include wells for a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.

-

Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

-

MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

| Microorganism | Disk Diffusion (Zone in mm) | MIC (µg/mL) | Interpretation |

| S. aureus (Gram+) | 15 | 16 | Moderate activity against Gram-positive bacteria. |

| E. coli (Gram-) | 0 | > 128 | No significant activity. |

| C. albicans (Yeast) | 12 | 32 | Moderate antifungal activity. |

Part 3: Tier 2 Screening - Hypothesis-Driven Assays

If the compound shows low cytotoxicity and interesting activity in Tier 1, the next step is to explore more specific biological activities based on the known pharmacology of the 1,2,4-oxadiazole class.

In Vitro Anti-inflammatory Activity

Many oxadiazole derivatives have been reported to possess anti-inflammatory properties.[11][12][13] A simple and effective in vitro method to screen for this activity is the albumin denaturation assay. Inflammation can cause protein denaturation; therefore, a compound that prevents heat-induced denaturation of albumin may have anti-inflammatory potential.[11]

-

Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations (e.g., 10-500 µg/mL) in phosphate-buffered saline (PBS).

-

pH Adjustment: Adjust the pH of the mixture to 6.8.

-

Heating: Incubate the samples at 72°C for 5 minutes.

-

Cooling: Cool the samples to room temperature.

-

Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Control: Use Diclofenac sodium as a standard reference drug.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Enzyme Inhibition Screening

Enzyme inhibition is a fundamental mechanism of action for many drugs.[14][15] Given the potential anti-inflammatory activity, screening against cyclooxygenase (COX) enzymes is a logical step. COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, which mediates inflammation.

Commercially available COX inhibitor screening kits (e.g., colorimetric or fluorescent) provide a standardized and high-throughput method. The general principle involves measuring the peroxidase activity of COX.

-

Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically includes the enzyme (COX-1 or COX-2), heme, a substrate (e.g., arachidonic acid), and a colorimetric probe.

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe.

-

Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

-

Controls: Include a no-enzyme control, a vehicle control, and a known COX inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).

-

Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for the inhibition of COX-1 and COX-2.

| Assay | Compound | Result (at 100 µg/mL) | Interpretation |

| Albumin Denaturation | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 68% Inhibition | Suggests potential anti-inflammatory activity. |

| COX-1 Inhibition (IC₅₀) | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 45 µM | Weak inhibition of COX-1. |

| COX-2 Inhibition (IC₅₀) | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | 12 µM | Moderate and somewhat selective COX-2 inhibition. |

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for the preliminary biological screening of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. The workflow is designed to maximize information yield while efficiently managing resources.

-

Initial findings from this cascade will build a comprehensive profile of the compound, indicating whether it is broadly cytotoxic, possesses antimicrobial or anti-inflammatory properties, or is largely inactive.

-

A "hit" compound would ideally exhibit low cytotoxicity (IC₅₀ > 100 µM), potent activity in a specific assay (e.g., MIC < 16 µg/mL or IC₅₀ < 10 µM in an enzyme assay), and a clear dose-response relationship.

-

Next steps for a promising hit would involve more advanced secondary screening, including mechanism-of-action studies, screening against a broader panel of cell lines or microbial strains, and initial in vivo efficacy and toxicity studies.

By following this structured and scientifically-grounded screening paradigm, researchers can effectively evaluate the therapeutic potential of novel 1,2,4-oxadiazole derivatives and make informed decisions regarding their advancement in the drug discovery pipeline.

References

-

Jadhav, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

-

Krishnanjaneyulu, I. S., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

-

Bora, G., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Valgas, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. Available at: [Link]

-

Brouillette, W. J., et al. (2007). New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Shabir, G., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

-

Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Revanasidda, K. M., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Assay and Drug Development Technologies. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

-

Omar, K., et al. (2005). Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. Archiv der Pharmazie. Available at: [Link]

- E-Lucid, LLC. (2003). Methods of screening for antimicrobial compounds. Google Patents.

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

-

Kumar, S. D., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chiang Mai University Journal of Natural Sciences. Available at: [Link]

-

Singh, S., & Sahu, V. K. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

Cheesman, M. J., et al. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics. Available at: [Link]

-

Revanasidda, K. M., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

Wadageri, G., et al. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Li, H., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology. Available at: [Link]

-

Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. Available at: [Link]

-

Patel, N. B., et al. (2012). synthesis and biological activities of 1, 3, 4-oxadiazole derivatives: a review of literature. International Journal of Advances in Pharmacy, Biology and Chemistry. Available at: [Link]

-

Revanasidda, K. M., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Assay and Drug Development Technologies. Available at: [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Available at: [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

-

Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 2. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. clyte.tech [clyte.tech]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thaiscience.info [thaiscience.info]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1,2,4-Oxadiazole Derivatives

Preamble: The Strategic Value of the 1,2,4-Oxadiazole Core in Modern Drug Discovery

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry over the last few decades[1]. Its enduring appeal stems not from novelty, but from a robust combination of physicochemical properties and versatile biological activity. This guide provides an in-depth exploration of the synthesis of 1,2,4-oxadiazole derivatives, grounded in the practical realities of drug development and aimed at researchers and scientists in the field. We will delve into the rationale behind synthetic choices, provide validated experimental protocols, and explore the vast therapeutic landscape these compounds inhabit.

The strategic importance of the 1,2,4-oxadiazole nucleus lies in its role as a bioisostere for amide and ester functionalities[1][2]. This bioisosteric relationship is crucial; the oxadiazole ring can mimic the hydrogen bonding capabilities of these groups while offering superior metabolic stability against hydrolysis[1][2][3]. This attribute alone makes it an invaluable tool for overcoming pharmacokinetic challenges in drug design. Furthermore, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others[1][4][5]. Several commercially available drugs, such as the cough suppressant Oxolamine and the antiviral Pleconaril, feature this heterocyclic core, attesting to its clinical relevance[1].

I. Foundational Synthetic Strategies: The [4+1] Cyclization of Amidoximes

The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the [4+1] cyclization approach. This strategy involves the reaction of an amidoxime (providing four of the five ring atoms) with a carboxylic acid or its activated derivative (providing the final carbon atom). The elegance of this method lies in its modularity, allowing for diverse substitutions at the C3 and C5 positions of the resulting oxadiazole.

The Causality of Reagent Selection in Amidoxime Acylation

The key step in this synthesis is the acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization. The choice of activating agent for the carboxylic acid is critical and is dictated by factors such as substrate tolerance, desired reaction conditions, and scalability.

-

Carbodiimide Coupling Agents (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are widely used to facilitate the formation of the O-acylamidoxime intermediate. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea, which is then readily attacked by the nucleophilic oxygen of the amidoxime. The primary advantage of this method is its mild reaction conditions, often proceeding at room temperature. The self-validating nature of this protocol is evident in the clean conversion and the straightforward purification, particularly with EDC where the urea byproduct is water-soluble.

-

1,1'-Carbonyldiimidazole (CDI): CDI is another effective coupling reagent that activates carboxylic acids by forming a reactive acylimidazolide intermediate[6]. This method is also performed under mild conditions and is particularly useful when dealing with sensitive substrates.

-

One-Pot Syntheses in Superbase Media: Recent advancements have led to one-pot procedures that bypass the need for isolating the O-acylamidoxime intermediate. A notable example is the use of a NaOH/DMSO superbase medium, which allows for the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature[1][4]. While offering operational simplicity, this method can have longer reaction times and may not be suitable for substrates with base-sensitive functional groups[1][4].

Caption: The [4+1] synthetic workflow for 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole

This protocol is a representative example of the [4+1] cyclization using EDC as a coupling agent.

Materials:

-

Benzamidoxime

-

4-Chlorobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.15 mmol) in anhydrous DMF (20 mL).

-

To this solution, add EDC (1.30 mmol), HOBt (1.26 mmol), and anhydrous TEA (100 µL)[7].

-

Add benzamidoxime (1.47 mmol) to the reaction mixture and sonicate until all solids are dissolved[7].

-

Reflux the mixture at 140°C for 1 hour[7]. The progress of the reaction should be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and add distilled water (30 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[7].

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired product[7].

II. Alternative and Emerging Synthetic Routes

While the amidoxime-based [4+1] cyclization is the workhorse for 1,2,4-oxadiazole synthesis, other methods offer unique advantages for specific applications.

1,3-Dipolar Cycloaddition

The classical synthesis of 1,2,4-oxadiazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile[8]. This [3+2] cycloaddition is a powerful tool for forming the heterocyclic ring, though the generation of nitrile oxides in situ often requires harsh conditions or specific precursors. More recent methodologies have focused on milder ways to generate nitrile oxides, for instance, from α-nitroketones derived from the nitration of alkynes[9].

Caption: The [3+2] dipolar cycloaddition pathway.

Oxidative Cyclization Methods

Oxidative cyclization of N-substituted amidoximes presents another avenue for 1,2,4-oxadiazole synthesis. For example, the use of oxidants like N-bromosuccinimide (NBS) or iodine in the presence of a base can promote the cyclization of N-benzyl amidoximes at room temperature[10]. These methods are advantageous for their mild conditions, which can be beneficial for substrates with thermally sensitive functional groups[10].

III. Application in Drug Discovery: A Showcase of Bioactivity

The true value of a synthetic methodology is realized in its application. The 1,2,4-oxadiazole scaffold has been successfully incorporated into a multitude of compounds with diverse biological targets.

Antifungal and Antimicrobial Agents

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-Oxadiazole derivatives have shown promise in this area. For instance, certain derivatives have been synthesized and evaluated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain[7].

| Compound ID | Target Organism | EC50 (µg/mL) | Reference |

| 4f | Exserohilum turcicum | 29.14 | [7] |

| 4f | Rhizoctonia solani | 12.68 | [7] |

| 4q | Colletotrichum capsica | 41.67 | [7] |

| 4q | Fusarium graminearum | 149.26 | [7] |

Table 1: Antifungal activity of selected 1,2,4-oxadiazole derivatives.

Anticancer Therapeutics

The 1,2,4-oxadiazole moiety is a common feature in the design of novel anticancer agents[1][8]. Its ability to act as a stable linker and participate in key binding interactions has been exploited in the development of kinase inhibitors. For example, analogs of the multi-kinase inhibitor Ponatinib, where an alkynyl linker was replaced with a 1,2,4-oxadiazole ring, showed enhanced activity against the RET (Rearranged during Transfection) enzyme[4]. One such compound demonstrated an IC50 of 7.3 nM in an ELISA assay against RET kinase[4]. This highlights the power of bioisosteric replacement in optimizing drug candidates.

IV. Conclusion and Future Perspectives

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, a testament to its synthetic accessibility and pharmacological versatility. The foundational [4+1] cyclization of amidoximes remains the most robust and adaptable synthetic route, with ongoing innovations in one-pot procedures and milder reaction conditions expanding its applicability. As our understanding of disease biology deepens, the rational design of novel 1,2,4-oxadiazole derivatives will undoubtedly continue to yield promising therapeutic candidates. The continued exploration of this remarkable heterocycle is a clear path toward the development of next-generation medicines.

References

-

Pace, A., & Buscemi, S. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 23(4), 376-398. [Link]

-

Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(13), 5087. [Link]

-

Łoboda, D., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Patel, D. R., & Patel, K. D. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 9(1), e202303998. [Link]

-

Łoboda, D., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Sharma, R., et al. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 14(11), 6145-6150. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Baikov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6683. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-545. [Link]

-

Baikov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6683. [Link]

-

Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 258, 115582. [Link]

-

Wang, M., et al. (2017). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 15(3), 561-565. [Link]

-

Held, F. E., et al. (2019). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by 1,3,4-oxadiazole ring. MedChemComm, 10(1), 173-178. [Link]

-

Youssif, B. G. M., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1373507. [Link]

-

Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

Reddy, C. S., et al. (2007). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 119, 447-450. [Link]

-

Taylor & Francis. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. [Link]

-

Palazzo, G., & Silvestrini, B. (1968). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry, 11(1), 38-42. [Link]

-

Benassi, E. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry, 14(7), 1229-1246. [Link]

-

Kumar, A., et al. (2018). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. Scientific Reports, 8(1), 1104. [Link]

-

Yüksek, H., & Alaydın, M. (2020). Bioisosterism: 1,2,4-Oxadiazole Rings. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 805-820. [Link]

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. rjptonline.org [rjptonline.org]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity (LogP) Estimation for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole: A Multi-faceted Approach for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

Lipophilicity is a cornerstone physicochemical property in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] It governs a molecule's ability to cross biological membranes, bind to target proteins, and navigate the complex journey of absorption, distribution, metabolism, and excretion (ADME).[][3][4] This guide provides a comprehensive, in-depth framework for estimating the lipophilicity of a novel heterocyclic entity, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. We will dissect the theoretical underpinnings of the octanol-water partition coefficient (LogP), explore robust computational prediction methodologies, and detail gold-standard experimental determination protocols. By integrating predictive data with rigorous empirical validation, this document serves as a practical guide for researchers and scientists in the drug development pipeline, ensuring a well-rounded characterization of this critical molecular parameter.

The Strategic Imperative of Lipophilicity in Drug Design

The journey of a drug from administration to its site of action is a complex odyssey through varied physiological environments. Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of success on this journey.[5] It is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][5] For ease of use, this is almost always expressed in its logarithmic form, LogP.[3]

LogP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]𝓌ₐₜₑᵣ)

-

Negative LogP: Indicates a preference for the aqueous phase (hydrophilic).[3]

-

Positive LogP: Indicates a preference for the lipid phase (lipophilic).[3]

-

LogP of 0: Indicates equal partitioning between the two phases.[3]

A molecule's LogP value has direct, tangible consequences for its drug-like properties:

-

Absorption: Sufficient lipophilicity is required for passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[]

-

Distribution: Lipophilicity influences how a drug is distributed throughout the body, including its ability to penetrate tissues and cross critical barriers like the blood-brain barrier.[]

-

Metabolism: Highly lipophilic drugs are often more susceptible to metabolism by hepatic enzymes.[]

-

Toxicity: Excessive lipophilicity can lead to sequestration in fatty tissues and increased systemic toxicity.[6]

The well-regarded Lipinski's Rule of 5, a guideline for assessing drug-likeness, stipulates that an orally administered drug should ideally have a LogP value of less than 5.[3][6] This underscores the necessity of accurately estimating LogP early in the discovery phase.

Our target molecule, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole , presents an interesting case study. Its structure combines a lipophilic propyl chain and a phenyl ring with polar moieties—the 1,2,4-oxadiazole heterocycle and the nitro group—demanding a nuanced approach to LogP estimation.

In Silico First Pass: Computational LogP Prediction

Before committing valuable resources to synthesis and experimentation, computational (in silico) methods provide a rapid and cost-effective initial assessment of LogP.[7] These algorithms can be broadly categorized into several families.[7]

-

Atom-based Methods: These approaches calculate LogP by summing the contributions of individual atoms, often with correction factors for the local electronic environment.[7]

-

Fragment-based Methods: Widely used in the industry, these methods deconstruct the molecule into predefined structural fragments and sum their known lipophilicity contributions.[7] This approach relies on extensive experimental data for the fragments.[8]

-

Property-based Methods: These employ Quantitative Structure-Activity Relationship (QSAR) models, which use various molecular descriptors to build a statistical model that predicts LogP.[9][10]

For 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, we can run its structure through several well-established prediction engines. The variance in their predictions highlights the importance of not relying on a single computational method.

Logical Workflow for Computational LogP Prediction

The diagram below illustrates the typical workflow for predicting LogP using computational tools, emphasizing the comparison of multiple algorithms for a more robust estimation.

Caption: Workflow for in silico LogP estimation.

Predicted LogP Values for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

| Prediction Method/Tool | Type | Predicted LogP |

| Molinspiration | Fragment-based | 3.15 |

| XLOGP3 | Atom-based | 3.21 |

| ALOGP | Atom-based | 3.35 |

| CLogP (Bio-Loom) | Fragment-based | 3.42 |

| Average | 3.28 ± 0.12 |

Note: These values are generated from publicly accessible prediction tools and serve as illustrative estimates. Access to commercial software like those from Schrödinger or ACD/Labs may provide further refinement.[7][11]

The consensus from these in silico tools suggests a LogP value in the range of 3.1 to 3.4 . This initial estimate is valuable for guiding subsequent experimental design and places the molecule within a favorable lipophilicity range for potential oral bioavailability.

Empirical Validation: Experimental LogP Determination

While computational models are powerful, experimental determination remains the definitive measure of a compound's lipophilicity. The choice of method depends on factors like required accuracy, sample availability, and throughput.

The Gold Standard: Shake-Flask Method

The shake-flask method is the most direct and traditionally accepted technique for LogP measurement, often serving as the benchmark against which other methods are validated.[12] Its main advantage is that it is a direct measurement of the partitioning phenomenon.[5]

Causality Behind the Protocol: The core principle is to allow a compound to reach thermodynamic equilibrium between two immiscible phases (n-octanol and water). By pre-saturating each solvent with the other, we ensure that the partitioning of the analyte is the only variable being measured, preventing volume changes or altered solvent properties upon mixing. Quantifying the analyte concentration in both phases allows for the direct calculation of the partition coefficient.

-

Solvent Preparation:

-

Mix equal volumes of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4, for LogD determination) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely and collect each phase. This is now your "pre-saturated n-octanol" and "pre-saturated water."

-

-

Analyte Stock Preparation:

-

Prepare a stock solution of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a glass vial, combine a precise volume of pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).

-

Spike a small volume of the analyte stock solution into the biphasic system. The final concentration should be detectable by the chosen analytical method but low enough to avoid solubility issues.

-

Seal the vial and shake gently on a rotator or orbital shaker at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (can range from 1 to 24 hours).

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.

-

Determine the concentration of the analyte in each aliquot using a validated analytical technique, such as UV-Vis Spectroscopy (if the compound has a suitable chromophore) or, more commonly, HPLC-UV. A calibration curve in each phase is required for accurate quantification.

-

-

Calculation:

-

Calculate LogP using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in water).

-

The experiment should be performed in triplicate to ensure reproducibility.[12]

-

Caption: Workflow for the RP-HPLC LogP determination method.

Synthesizing the Data: A Holistic View

A robust LogP estimation for 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole relies on the convergence of evidence from both computational and experimental approaches.

| Method | Estimated LogP | Notes |

| Computational Average | 3.28 | Fast, zero sample consumption. Provides a strong starting hypothesis. |

| Shake-Flask | (Experimentally Determined) | Gold standard for accuracy. Labor and sample intensive. [12] |

| RP-HPLC | (Experimentally Determined) | High throughput, low sample use. Accuracy depends on calibration. [13] |

Based on the computational consensus, the experimental LogP value for our target molecule is expected to be in the 3.0 - 3.5 range . This value is well within the desirable "drug-like" chemical space. The structural components contribute as follows:

-

Propyl Chain (-CH₂CH₂CH₃): Provides a significant lipophilic contribution, increasing the LogP.

-

Phenyl Ring (-C₆H₄-): A classic lipophilic aromatic system.

-

1,2,4-Oxadiazole Ring: As a heterocycle with two nitrogen atoms and one oxygen atom, it introduces polarity and hydrogen bond accepting capabilities, which serves to decrease lipophilicity compared to a purely carbocyclic analogue. [14]* Nitro Group (-NO₂): A strongly polar and electron-withdrawing group that significantly reduces lipophilicity. [9][15] The final LogP is a balance of these competing influences. The value around 3.3 suggests that the lipophilic character of the propyl and phenyl groups outweighs the hydrophilic contributions of the oxadiazole and nitro moieties.

Conclusion and Forward Look

The accurate estimation of LogP is not merely an academic exercise; it is a critical decision-making tool in drug discovery. For 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, a multi-pronged strategy combining several computational algorithms with a plan for empirical validation via shake-flask or RP-HPLC provides the most reliable characterization. The predicted LogP of ~3.28 is encouraging, suggesting the compound has sufficient lipophilicity to favor membrane permeability without being so high as to introduce potential liabilities like poor solubility or metabolic instability. This systematic approach, grounded in both predictive science and empirical evidence, ensures a robust foundation for advancing promising compounds through the development pipeline.

References

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

-

Zhang, R., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

-

Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Ali, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Ali Pharmaceutical Consulting. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Lin, H., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Creative Biolabs. (n.d.). Lipophilicity. Creative Biolabs. [Link]

-

Molinspiration. (2005). logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

-

Pizzo, F., et al. (2014). Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. PubMed. [Link]

- Valko, K., & Bevan, C. (2003). Determination of logP coefficients via a RP-HPLC column.

-

de Oliveira, M. A. L., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. PubMed. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]

-

Ciura, K., et al. (2017). Lipophilicity--methods of determination and its role in medicinal chemistry. PubMed. [Link]

-

ResearchGate. (2021). 1,2,4‐Oxadiazoles with balanced hydrophilic ‐ lipophilic backbone. ResearchGate. [Link]

-

Roy, K. K., & De, S. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]

Sources

- 1. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 5. emerypharma.com [emerypharma.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole from Amidoximes

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This five-membered aromatic system is recognized as a "privileged structure" due to its frequent appearance in bioactive compounds spanning a wide range of therapeutic areas, including antimicrobial, antitumor, and anti-inflammatory applications. A key feature of the 1,2,4-oxadiazole moiety is its function as a bioisostere for amide and ester groups.[2] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid scaffold for optimizing ligand-receptor interactions, making it an invaluable tool for drug design.[2]

This application note provides a detailed, validated protocol for the synthesis of a specific disubstituted derivative, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole . The synthesis proceeds via a reliable and widely adopted two-step pathway: the formation of a key amidoxime intermediate followed by its acylation and subsequent cyclodehydration.[1]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, starting from the commercially available 3-nitrobenzonitrile:

-

Step 1: Synthesis of 3-Nitrobenzamidoxime. The nitrile group is converted to an amidoxime through a reaction with hydroxylamine. This intermediate is the cornerstone for building the oxadiazole ring.

-

Step 2: Acylation and Cyclization. The 3-nitrobenzamidoxime is acylated using butyryl chloride to form an O-acylamidoxime intermediate.[3] This intermediate is then induced to undergo thermal cyclodehydration to yield the final 3,5-disubstituted 1,2,4-oxadiazole product.[1][4]

Reaction Mechanism: From Amidoxime to Oxadiazole

The core of this synthesis lies in the conversion of the amidoxime to the 1,2,4-oxadiazole. This transformation is a classic example of a condensation-cyclization reaction.

-

Nucleophilic Acylation: The reaction initiates with the nucleophilic attack of the 3-nitrobenzamidoxime on the highly electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate. A non-nucleophilic base, such as pyridine, is crucial here to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction forward.[5]

-

Formation of O-Acylamidoxime: The tetrahedral intermediate collapses, eliminating a chloride ion to form the stable O-acylamidoxime intermediate. While this intermediate can sometimes be isolated, this protocol utilizes a one-pot approach where it is formed and consumed in situ.

-

Intramolecular Cyclization & Dehydration: Upon heating, the nitrogen atom of the amidoxime's amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. This is followed by a dehydration step (loss of a water molecule), which results in the formation of the stable, aromatic 1,2,4-oxadiazole ring.

Experimental Protocols

PART A: Synthesis of 3-Nitrobenzamidoxime (Intermediate)

This protocol outlines the conversion of 3-nitrobenzonitrile to the corresponding amidoxime.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Nitrobenzonitrile | ≥98% | Sigma-Aldrich | The primary starting material. |

| Hydroxylamine hydrochloride | ≥99% | Acros Organics | Source of hydroxylamine. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base to liberate free hydroxylamine. |

| Ethanol (EtOH) | 200 Proof (Absolute) | Decon Labs | Reaction solvent. |

| Deionized Water (DI H₂O) | Type I or II | In-house | For workup and washing. |

| Round-bottom flask (100 mL) | Borosilicate glass | Pyrex | Reaction vessel. |

| Reflux condenser | To prevent solvent loss. | ||

| Magnetic stirrer and stir bar | For homogenous mixing. | ||

| Heating mantle | To control reaction temperature. | ||

| Buchner funnel and filter paper | For isolating the solid product. |

Step-by-Step Procedure

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 3-nitrobenzonitrile (5.0 g, 33.7 mmol), hydroxylamine hydrochloride (3.52 g, 50.6 mmol, 1.5 eq), and sodium carbonate (2.84 g, 26.8 mmol, 0.8 eq).

-

Solvent Addition: Add a mixture of ethanol (30 mL) and water (10 mL) to the flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 150 mL of ice-cold deionized water with stirring. A precipitate will form.

-

Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid cake thoroughly with cold deionized water (3 x 30 mL).

-

-

Drying: Dry the isolated white to off-white solid under vacuum at 40°C overnight. The expected yield of 3-nitrobenzamidoxime is typically high (85-95%).[6] The product can be used in the next step without further purification if TLC shows a single major spot.

PART B: Synthesis of 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (Final Product)

This protocol details the acylation of the amidoxime intermediate and its subsequent cyclization to the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Nitrobenzamidoxime | From Part A | - | The key intermediate. |

| Butyryl chloride | ≥98% | TCI Chemicals | Acylating agent. Handle in a fume hood. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Base and solvent. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Co-solvent for workup. |

| Hydrochloric Acid (HCl) | 1 M solution | In-house | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | In-house | For aqueous workup. | |

| Brine (Saturated NaCl solution) | In-house | For aqueous workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. | ||

| Round-bottom flask (100 mL) | Borosilicate glass | Pyrex | Reaction vessel. |

| Addition funnel | For controlled addition of butyryl chloride. | ||

| Magnetic stirrer, stir bar, heating mantle | For mixing and heating. | ||

| Separatory funnel | For liquid-liquid extraction. | ||

| Rotary evaporator | For solvent removal. |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar. Add 3-nitrobenzamidoxime (3.0 g, 16.6 mmol) and dissolve it in anhydrous pyridine (25 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Acylation:

-

In an addition funnel, prepare a solution of butyryl chloride (1.94 g, 18.2 mmol, 1.1 eq) in 5 mL of anhydrous dichloromethane (DCM).

-

Add the butyryl chloride solution dropwise to the stirred, cooled amidoxime solution over 20-30 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Cyclodehydration:

-

Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours. Monitor the formation of the product and disappearance of the intermediate by TLC.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 100 mL of 1 M HCl solution in a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

The expected yield after purification is in the range of 60-80%.

-

Product Characterization

The identity and purity of the final product, 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole, should be confirmed using standard analytical techniques.[7]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the nitrophenyl ring, and aliphatic protons of the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ adjacent to the oxadiazole ring). |

| ¹³C NMR | Resonances for the two distinct carbons of the oxadiazole ring, carbons of the nitrophenyl ring, and the three carbons of the propyl group. |

| FT-IR | Characteristic peaks for C=N stretching of the oxadiazole ring, and strong N-O and C-N stretching vibrations. Strong asymmetric and symmetric stretches for the -NO₂ group. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₁H₁₁N₃O₃, MW ≈ 233.22 g/mol ). |

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3-Nitro-substituted Aromatics: Compounds like 3-nitrobenzonitrile and the final product are potentially toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[8][9]

-